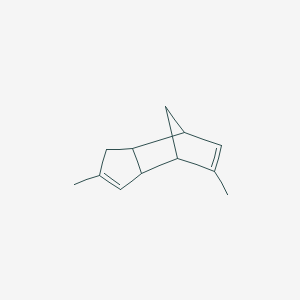

Methylcyclopentadiene dimer

描述

Methylcyclopentadiene dimer is an organic compound with the chemical formula C12H16. It is formed by the dimerization of methylcyclopentadiene. This compound is known for its unique structure and reactivity, making it valuable in various industrial and scientific applications. It is commonly used as a monomer in the production of specialty polymers and high-performance fuels.

准备方法

Synthetic Routes and Reaction Conditions: Methylcyclopentadiene dimer can be synthesized through the dimerization of methylcyclopentadiene. The process involves heating methylcyclopentadiene in the presence of a catalyst. One common method is the thermal dimerization of methylcyclopentadiene in a batch reactor at elevated temperatures . The reaction can be carried out in a cyclohexane solution to facilitate the formation of the dimer.

Industrial Production Methods: In industrial settings, this compound is produced from hydrocarbon streams containing methylcyclopentane or methylcyclopentene. The feed stream is preheated and passed through a dehydrogenation unit to form methylcyclopentadiene, which is then dimerized. The resulting product is distilled to separate the dimer from other hydrocarbons .

化学反应分析

Types of Reactions: Methylcyclopentadiene dimer undergoes various chemical reactions, including:

Hydrogenation: The dimer can be hydrogenated to form endo-tetrahydrodimethylcyclopentadiene using a palladium on carbon (Pd/C) catalyst.

Oxidation: It may react vigorously with strong oxidizing agents.

Reduction: The compound can react exothermically with reducing agents to release gaseous hydrogen.

Common Reagents and Conditions:

Hydrogenation: Pd/C catalyst, hydrogen gas, and elevated temperatures.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrogenation: Endo-tetrahydrodimethylcyclopentadiene.

Oxidation: Various oxidized products depending on the oxidizing agent used.

Reduction: Hydrogen gas and reduced forms of the dimer.

科学研究应用

Methylcyclopentadiene dimer has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of specialty polymers and high-performance fuels.

Biology: The compound is studied for its binding and biological activities in competition with ethylene.

Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are still under investigation.

作用机制

The mechanism by which methylcyclopentadiene dimer exerts its effects involves its reactivity with various chemical agents. For instance, during hydrogenation, the dimer undergoes a gas-liquid-solid multiphase catalytic reaction. The reactivity of the C=C bond in the dimer molecule is analyzed using density function theory (DFT) calculations . The Langmuir–Hinshelwood mechanism is often used to model the kinetics of these reactions, considering the non-competitive adsorption between organic species and atomic hydrogen .

相似化合物的比较

Methylcyclopentadiene dimer is unique due to its structure and reactivity. Similar compounds include:

Dicyclopentadiene: Another cycloolefin obtained from the C5 stream in oil refineries.

Diethyldicyclopentadiene: A mixture of isomers used in similar applications.

1,2,3,4-Tetramethyl-1,3-cyclopentadiene: A related compound with different substituents on the cyclopentadiene ring.

These compounds share similar reactivity patterns but differ in their specific applications and properties.

生物活性

Methylcyclopentadiene dimer (MCPD) is a compound of significant interest in both industrial applications and biological research. Its unique structure and properties make it a valuable subject for studies related to its biological activity, particularly in the context of its interactions with various biological systems.

This compound is a colorless to slightly yellow liquid, characterized by its high energy content and reactivity. The compound is insoluble in water and has a flash point of 140°F, indicating moderate fire hazards associated with its use . The molecular structure allows it to participate in various chemical reactions, making it useful in the synthesis of plastics, resins, and other materials.

1. Binding Studies

MCPD has been utilized to study its competition with ethylene for binding sites in biological systems. This research is crucial for understanding how MCPD interacts with cellular components and could provide insights into its potential physiological effects .

2. Toxicological Assessments

Toxicological studies indicate that MCPD can be harmful if ingested or inhaled. It irritates the eyes and respiratory tract, leading to symptoms such as nausea and headache upon exposure. Notably, the compound may contain benzene, a known carcinogen, raising concerns about its safety in various applications .

A. In Vitro Studies

Research has demonstrated that MCPD exhibits mutagenic properties when tested on bacterial strains. These studies are essential for evaluating the potential carcinogenic risks associated with exposure to MCPD. For instance, assays conducted on various cell lines showed significant chromosome aberrations, indicating a possible link between MCPD exposure and genetic mutations .

B. Metabolism in Organisms

Studies focusing on the metabolism of MCPD in living organisms have revealed that it can be incorporated and metabolized by both animal and human cells. This metabolic activity underscores the importance of understanding how MCPD behaves within biological systems, including its potential for bioaccumulation and long-term effects on health .

Research Findings

Recent findings highlight the synthesis of bio-based methylcyclopentadiene through hydrodeoxygenation processes, which could lead to sustainable production methods for MCPD. The catalytic performance of various catalysts has been studied to optimize yields and selectivity during this process .

Data Table: Summary of Biological Activity Studies

属性

IUPAC Name |

4,9-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-7-3-11-9-5-8(2)10(6-9)12(11)4-7/h4-5,9-12H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQYZZHQSZMZIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3CC(C2C1)C=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274243 | |

| Record name | 2,5-Dimethyldicyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [CAMEO] Pale yellow liquid with a hydrocarbon odor; [ExxonMobil MSDS] | |

| Record name | Methylcyclopentadiene dimer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

14.2 [mmHg] | |

| Record name | Methylcyclopentadiene dimer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7570-08-3 | |

| Record name | 2,5-Dimethyldicyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。